An In-Depth Technical Guide to the Synthesis and Characterization of 9-cis-Retinyl Palmitate-d5
An In-Depth Technical Guide to the Synthesis and Characterization of 9-cis-Retinyl Palmitate-d5
This guide provides a comprehensive overview of the synthesis and characterization of 9-cis-Retinyl Palmitate-d5, a crucial isotopically labeled internal standard for quantitative bioanalytical studies. This document is intended for researchers, scientists, and professionals in drug development and metabolism, offering both theoretical insights and practical methodologies.
Introduction: The Significance of Isotopically Labeled Retinoids
Retinoids, a class of compounds derived from vitamin A, are pivotal in numerous physiological processes, including vision, immune function, and cellular differentiation.[1] 9-cis-Retinyl palmitate, an isomer of retinyl palmitate, is a storage form of 9-cis-retinoic acid, a potent ligand for retinoid X receptors (RXRs).[2] To accurately quantify the endogenous levels of 9-cis-retinyl palmitate in complex biological matrices, stable isotope-labeled internal standards are indispensable. 9-cis-Retinyl Palmitate-d5, with its five deuterium atoms, offers a distinct mass shift, enabling precise quantification via mass spectrometry-based methods while maintaining nearly identical physicochemical properties to its unlabeled counterpart.[1]
PART 1: Synthesis of 9-cis-Retinyl Palmitate-d5
The synthesis of 9-cis-Retinyl Palmitate-d5 is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and isotopic labeling pattern. The synthetic strategy is designed to introduce the deuterium labels at specific, stable positions within the molecule. Based on the IUPAC name, [(2E,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] hexadecanoate, the deuterium atoms are located on the β-ionone ring.[3][4]
A plausible synthetic approach involves the initial synthesis of a deuterated β-ionone precursor, followed by the construction of the polyene side chain and final esterification.
Experimental Workflow: Synthesis
Caption: A generalized workflow for the synthesis of 9-cis-Retinyl Palmitate-d5.
Protocol 1: Palladium-Catalyzed Isomerization of all-trans-Retinyl Acetate-d5
A key step in obtaining the 9-cis isomer is the isomerization of the more common all-trans isomer. Palladium-based catalysts have proven effective for this transformation.[5][6]
Materials:
-
all-trans-Retinyl acetate-d5 (custom synthesized)
-
Hexane (anhydrous)
-
Triethylamine (TEA)
-
Bis(acetonitrile)palladium(II) chloride ((CH₃CN)₂PdCl₂)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Water (deionized)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Isomerization: Dissolve all-trans-retinyl acetate-d5 in a solution of hexane and a catalytic amount of TEA. Add bis(acetonitrile)palladium(II) chloride to the mixture. Stir the reaction mixture overnight in the dark at 65°C under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Hydrolysis: To the resulting mixture of retinyl acetate isomers, add a solution of NaOH in aqueous ethanol. Stir the mixture at 40°C to facilitate the hydrolysis of the acetate esters to their corresponding retinols.[6]
-
Extraction: After cooling, extract the retinols with hexane. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Purification: Concentrate the organic phase under reduced pressure. The resulting mixture of retinol isomers can be partially separated by crystallization or more effectively by preparative HPLC.
Protocol 2: Esterification of 9-cis-Retinol-d5
The final step is the esterification of the purified 9-cis-retinol-d5 with palmitoyl chloride.[7]
Materials:
-
9-cis-Retinol-d5
-
Dichloromethane (DCM, anhydrous)
-
Palmitoyl chloride
-
Diisopropylethylamine (DIPEA)
-
Thin-layer chromatography (TLC) plates
-
Ethyl acetate/hexane solvent system
Procedure:
-
Dissolve 9-cis-retinol-d5 in anhydrous DCM and cool the solution to 0°C.
-
Add a solution of palmitoyl chloride in anhydrous DCM, followed by the addition of DIPEA.
-
Maintain the reaction at 0°C and monitor its progress by TLC.
-
Upon completion, evaporate the DCM under a stream of argon.
-
Purify the crude product by preparative TLC or column chromatography using an ethyl acetate/hexane solvent system to yield 9-cis-retinyl palmitate-d5.[7]
PART 2: Characterization of 9-cis-Retinyl Palmitate-d5
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized 9-cis-Retinyl Palmitate-d5. A combination of chromatographic and spectroscopic techniques is employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for the analysis of retinoids, allowing for the separation of geometric isomers.[8][9][10] Both normal-phase and reverse-phase HPLC can be utilized.
-
Normal-Phase HPLC (NP-HPLC): Offers excellent separation of cis/trans isomers.[9] A typical mobile phase would consist of a mixture of n-hexane with a small percentage of a polar solvent like 2-propanol and acetic acid.[9]
-
Reverse-Phase HPLC (RP-HPLC): Commonly used for routine analysis. C18 or C30 columns are effective, with mobile phases typically composed of acetonitrile, methanol, and water mixtures.[10][11][12] A C30 column is particularly advantageous for resolving retinyl ester isomers.[12]
Table 1: Typical HPLC Conditions for Retinoid Analysis
| Parameter | Normal-Phase HPLC | Reverse-Phase HPLC |
| Column | Silica gel (e.g., 150 x 4.6 mm, 5 µm)[9] | C18 or C30 (e.g., 250 x 4.6 mm, 5 µm)[10][12] |
| Mobile Phase | n-hexane:2-propanol:acetic acid (e.g., 1000:3.5:0.675, v/v)[9] | Acetonitrile:Methanol:Water gradients |
| Detection | UV-Vis at ~325-350 nm[9][10] | UV-Vis at ~325 nm or Fluorescence[13] |
| Flow Rate | ~1.0 mL/min | ~1.0-1.5 mL/min |
Experimental Workflow: Characterization
Caption: A workflow for the comprehensive characterization of 9-cis-Retinyl Palmitate-d5.
Mass Spectrometry (MS)
Mass spectrometry is critical for confirming the molecular weight and assessing the isotopic enrichment of the deuterated compound. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources for retinoid analysis.[11][12]
-
APCI-MS: Often used for the quantitative analysis of retinyl esters.[11] A characteristic fragment ion at m/z 269 is typically observed for both retinol and retinyl palmitate, corresponding to the retinoid backbone after loss of water or palmitic acid, respectively.[11]
-
ESI-MS/MS: Provides structural information through fragmentation patterns. The parent ion of retinyl palmitate is observed at m/z 524.6.[14]
For 9-cis-Retinyl Palmitate-d5, the expected molecular weight is approximately 529.49 g/mol .[3][4] High-resolution mass spectrometry can confirm the elemental composition and the number of deuterium atoms incorporated.
Table 2: Expected Mass Spectrometry Data
| Compound | Molecular Formula | Expected Monoisotopic Mass | Key Fragment Ions (m/z) |
| 9-cis-Retinyl Palmitate | C₃₆H₆₀O₂ | 524.4593 | 524.6 (M+H)⁺, 269.2 |
| 9-cis-Retinyl Palmitate-d5 | C₃₆H₅₅D₅O₂ | 529.4907 | 529.5 (M+H)⁺, 274.2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for unambiguous structure elucidation and confirming the positions of the deuterium labels.
-
¹H NMR: The proton NMR spectrum of 9-cis-retinyl palmitate will show characteristic signals for the olefinic protons of the polyene chain and the protons of the palmitate moiety. In the spectrum of the d5-labeled compound, the signals corresponding to the protons on the deuterated carbons (the methyl group at C2 and the methylene group at C3 of the cyclohexene ring) will be absent or significantly reduced.
-
²H NMR (Deuterium NMR): This technique can directly observe the deuterium nuclei, providing definitive proof of the labeling positions.
-
¹³C NMR: The carbon NMR spectrum will show distinct chemical shifts for each carbon atom. In the deuterated compound, the carbons directly bonded to deuterium will exhibit a characteristic multiplet splitting pattern due to C-D coupling and a decrease in signal intensity.
Stability and Handling
Retinoids are notoriously sensitive to light, heat, and oxygen.[8][13] All experimental procedures should be conducted under subdued light, using amber glassware or vessels wrapped in aluminum foil.[13] The addition of antioxidants like butylated hydroxytoluene (BHT) to solutions can help prevent oxidative degradation.[13] Purified 9-cis-Retinyl Palmitate-d5 should be stored under an inert atmosphere at low temperatures (-20°C or -80°C) to ensure long-term stability.
Conclusion
The synthesis and rigorous characterization of 9-cis-Retinyl Palmitate-d5 are crucial for its application as a reliable internal standard in bioanalytical research. The methodologies outlined in this guide, combining controlled synthesis with a multi-faceted analytical approach, ensure the production of a high-quality, well-characterized labeled compound. This, in turn, enables the accurate and precise quantification of endogenous 9-cis-retinyl palmitate, facilitating a deeper understanding of its physiological roles and metabolic fate.
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